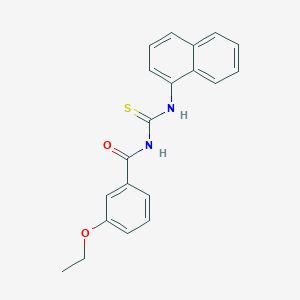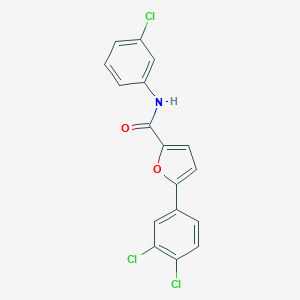![molecular formula C14H13IN2O2 B313734 N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide](/img/structure/B313734.png)
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide is an organic compound with the molecular formula C14H13IN2O2 It is characterized by the presence of an iodine atom attached to a furan ring, which is further connected to a phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution: The nitro group is replaced with an amino group through a reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide involves its interaction with specific molecular targets. The iodine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)acetamide
- N-(4-{[(5-iodo-2-furyl)methylene]amino}phenyl)butanamide
Uniqueness
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide is unique due to its specific structural features, such as the presence of the iodine atom and the furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13IN2O2 |
|---|---|
Molecular Weight |
368.17 g/mol |
IUPAC Name |
N-[4-[(5-iodofuran-2-yl)methylideneamino]phenyl]propanamide |
InChI |
InChI=1S/C14H13IN2O2/c1-2-14(18)17-11-5-3-10(4-6-11)16-9-12-7-8-13(15)19-12/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
UXIVTPIQVXUUPC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(O2)I |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B313652.png)
![N-[(2-chloro-4-nitrophenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B313653.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313654.png)
![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B313656.png)
![N-[(4-bromophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B313658.png)
![2-(4-{[(3,4-Dichlorophenyl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B313662.png)
![4-chloro-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B313663.png)
![3-chloro-N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B313664.png)

![N-{2-methoxy-4-[(2-methoxybenzylidene)amino]phenyl}-2-furamide](/img/structure/B313666.png)
![N-[(2-chloro-5-nitrophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B313668.png)
![2-chloro-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313669.png)


